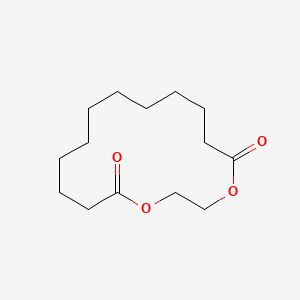

1,4-Dioxacyclohexadecane-5,16-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dioxacyclohexadecane-5,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c15-13-9-7-5-3-1-2-4-6-8-10-14(16)18-12-11-17-13/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJSUPSPZIZYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)OCCOC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044568 | |

| Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

54982-83-1 | |

| Record name | Ethylene dodecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54982-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene dodecanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054982831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxacyclohexadecane-5,16-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE DODECANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBW53A4P49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Dioxacyclohexadecane-5,16-dione for Polymer Research

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential polymer research applications of 1,4-Dioxacyclohexadecane-5,16-dione. Known by several synonyms including ethylene dodecanedioate and the commercial name Zenolide™, this 16-membered macrocyclic diester is a molecule of interest in both fragrance chemistry and polymer science.[1][2][3] This document delves into the prevalent industrial synthesis methodology, detailing the underlying chemical principles and offering a step-by-step protocol. Furthermore, it covers the analytical techniques for structural elucidation and discusses the prospective applications of this monomer in the synthesis of novel polyesters through ring-opening polymerization, drawing parallels with similar macrocyclic compounds. This guide is intended for researchers and professionals in organic synthesis, polymer chemistry, and materials science.

Introduction: The Significance of this compound

This compound (CAS No. 54982-83-1) is a macrocyclic diester with the molecular formula C₁₄H₂₄O₄.[1] While it has found significant commercial use as a synthetic musk in the fragrance industry for its soft and clean scent profile, its structure as a cyclic ester makes it a compelling monomer for polymer synthesis.[2][4] The presence of two ester linkages within a large, flexible ring suggests its potential for undergoing ring-opening polymerization (ROP) to produce linear polyesters. Such polymers are of great interest for their potential biodegradability and unique physical properties, which can be tuned based on the monomer structure and polymerization conditions. This guide will focus on the chemical synthesis of this monomer, providing the necessary foundation for its application in advanced polymer research.

Synthesis Methodology: From Linear Precursors to a Macrocyclic Architecture

The most economically viable and industrially practiced synthesis of this compound does not follow classical high-dilution macrolactonization routes, which are often plagued by low yields due to competing intermolecular polymerization. Instead, it employs a strategic two-stage process rooted in the principles of ring-chain equilibrium. This process involves the initial formation of a low-molecular-weight linear polyester (oligoester), followed by a catalyzed thermal depolymerization under vacuum to favor the formation of the desired macrocycle.[2][5]

Causality Behind the Experimental Choices

The rationale for this two-step approach is elegant in its simplicity. The first step, oligoesterification, efficiently creates the repeating ester linkages from readily available linear precursors: a dicarboxylic acid (or its dimethyl ester) and a diol. The second step, cyclizing deoligomerization, is conducted under conditions (high temperature and low pressure) that shift the equilibrium from the linear polymer to the volatile macrocyclic monomer. The macrocycle is continuously removed from the reaction mixture by distillation, thereby driving the reaction to completion according to Le Châtelier's principle. This method avoids the need for expensive and often toxic coupling agents used in some macrolactonization strategies and is amenable to large-scale production.[5][6]

Visualizing the Synthesis Pathway

The overall synthetic strategy can be visualized as a progression from simple linear molecules to a complex macrocycle, driven by carefully controlled reaction conditions.

Caption: Workflow for the two-stage synthesis of the target macrocycle.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established patent literature.[5]

Stage 1: Preparation of the Dodecanedioic Acid-Ethylene Glycol Oligoester

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a distillation head, a condenser, and a receiving flask. The setup should be suitable for heating under an inert atmosphere.

-

Charging Reagents: The flask is charged with dimethyl dodecanedioate (1.0 mol equivalent), ethylene glycol (2.0-2.5 mol equivalents), and a catalytic amount of a transesterification catalyst. A suitable catalyst is the monosodium salt of the iron(III) ethylenediaminetetraacetic acid complex (approx. 0.1-0.3% by weight of the dimethyl ester).[5]

-

Reaction Execution: The mixture is heated to approximately 180°C with stirring.

-

Methanol Removal: Methanol, the byproduct of the transesterification, will begin to distill off. The reaction is continued for 3-4 hours, or until the theoretical amount of methanol has been collected. The progress can be monitored by gas chromatography.

-

Product: The resulting product is a viscous oligoester with an average molecular weight of around 600 g/mol .[5]

Stage 2: Cyclizing Deoligomerization to this compound

-

Reaction Setup: The oligoester from Stage 1 is transferred to a distillation apparatus suitable for high vacuum.

-

Depolymerization: The oligoester is heated slowly to 250°C while the pressure is gradually reduced to 1-15 hPa.[5][7]

-

Product Collection: A mixture of ethylene glycol and the desired macrocycle, this compound, will co-distill. This distillate often separates into two phases.

-

Purification: The organic phase, which is rich in the macrocycle, is separated. Final purification is achieved by fractional distillation to yield the pure product.

High yields, often exceeding 90%, have been reported for this process.[5]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and physical characterization methods should be employed.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural information. Based on the structure, the following key resonances are expected:

-

A singlet for the four protons of the ethylene glycol moiety (-O-CH₂-CH₂-O-).

-

Triplets corresponding to the α-methylene protons adjacent to the carbonyl groups (-CH₂-C=O).

-

A series of multiplets for the remaining methylene protons in the dodecanedioate backbone. PubChem lists ¹H NMR spectral data acquired on a 300 MHz instrument.[7]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for:

-

The carbonyl carbons of the ester groups.

-

The carbons of the ethylene glycol unit.

-

The distinct carbons of the aliphatic chain.

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion [M]⁺ peak for C₁₄H₂₄O₄ is at m/z 256.34. Fragmentation patterns can provide further structural confirmation. PubChem provides mass spectrometry data, including a peak at m/z 257.1747, likely corresponding to the [M+H]⁺ adduct.[7]

-

IR (Infrared Spectroscopy): The IR spectrum will be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations will also be present.

Physical Properties

A summary of the key physical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 54982-83-1 | [1][7] |

| Molecular Formula | C₁₄H₂₄O₄ | [1] |

| Molecular Weight | 256.34 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid/solid | [8][9] |

| Melting Point | ~18 °C | [10] |

| Boiling Point | 135 °C @ 0.1 Torr | [10] |

| Refractive Index | ~1.460 - 1.480 @ 20°C | [9] |

Applications in Polymer Research: Ring-Opening Polymerization

While this compound is a well-established fragrance ingredient, its application in polymer synthesis is an emerging field with significant potential. The 16-membered ring is relatively strain-free, suggesting that its polymerization would likely be an entropically-driven process, similar to other large-ring macrocycles.[11]

The Mechanism of Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a chain-growth polymerization where a cyclic monomer opens to form a linear polymer. This process can be initiated by cationic, anionic, or coordination-insertion mechanisms, or catalyzed by enzymes.[9] For macrocyclic esters, organometallic catalysts (e.g., tin octoate) and enzymes (e.g., lipases) are particularly effective.

Caption: General schematic of the ring-opening polymerization process.

Catalytic Approaches and Potential Polymer Properties

-

Enzymatic ROP: Lipases, particularly Candida antarctica lipase B (CALB), have shown great promise in the ROP of macrocyclic esters, including ethylene brassylate, a structurally similar monomer.[5] An abstract mentions the successful lipase-catalyzed ROP of ethylene dodecanedioate, yielding polyesters with molecular weights of several thousands.[5] This "green" catalytic approach operates under mild conditions and avoids metal contamination in the final polymer, which is highly desirable for biomedical applications.

-

Organometallic Catalysis: Catalysts like tin(II) octoate are widely used for the ROP of lactones and could be applied to this compound. These catalysts are typically effective at higher temperatures and can produce high molecular weight polyesters.

-

Organocatalysis: Metal-free organic catalysts are an emerging class of initiators for ROP. For instance, the thiono-analog of ethylene brassylate has been successfully polymerized using organocatalysts, suggesting that similar methods could be applied to ethylene dodecanedioate.[12]

The resulting poly(ethylene dodecanedioate) would be an aliphatic polyester. Based on polymers derived from similar long-chain diacids and diols, it is expected to be a semi-crystalline material with a relatively low melting point and good thermal stability.[1] The presence of both ester and ether linkages in the backbone could impart unique flexibility and degradation profiles compared to traditional polyesters. These materials could find applications as biodegradable plastics, thermoplastic elastomers, or as components in copolymer systems for drug delivery and tissue engineering.

Conclusion and Future Outlook

This compound is a readily accessible macrocyclic monomer, with a well-established and efficient industrial synthesis based on the principle of cyclizing depolymerization. Its structural characterization is straightforward using standard analytical techniques. While its primary application has been in perfumery, its potential as a monomer for polymer research is significant. Preliminary reports indicate its successful polymerization via enzymatic ROP, opening the door to the creation of novel, potentially biodegradable polyesters.

Future research should focus on a more thorough exploration of its polymerization behavior with a variety of catalytic systems to achieve high molecular weight polymers and to characterize their thermal, mechanical, and degradation properties in detail. The synthesis of copolymers incorporating this monomer could further expand the accessible range of material properties, paving the way for its use in high-performance and sustainable polymer applications.

References

-

Lo Re, G. et al. (2025). Ring-opening polymerization of ethylene brassylate in reactive extrusion and its end-of-life options. ResearchGate.

-

Manzini, B., Hodge, P., & Ben-Haida, A. (2009). Entropically-driven ring-opening polymerization of macrocyclic esters with up to 84-membered rings catalysed by polymer-supported Candida antarctica lipase B. Polymer Chemistry.

-

National Center for Biotechnology Information. (n.d.). Ethylene dodecanedioate. PubChem Compound Database.

-

Guidechem. (n.d.). This compound 54982-83-1 wiki.

-

Li, X. (n.d.). Modern Macrolactonization Techniques. Thieme Chemistry.

-

Scentspiracy. (n.d.). Musk C14 Zenolide (CAS 54982-83-1).

-

ChemicalBook. (n.d.). This compound | 54982-83-1.

-

Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403.

-

The Good Scents Company. (n.d.). ethylene dodecanoate zenolide (IFF).

-

Organocatalytic Ring-opening Polymerization of Thionolactones: Anything O Can Do, S Can Do Better. (2020). Polymer Chemistry.

-

Heise, A., & Woerd, M. V. D. (n.d.). Waterborne polymers and coatings from bio-based butenolides. Green Chemistry.

-

Sigma-Aldrich. (n.d.). This compound AldrichCPR.

-

Made-in-China.com. (n.d.). Musk C-14 / 1, 4-Dioxacyclohexadecane-5, 16-Dione CAS 54982-83-1 for Organic Synthesis Intermediate.

-

ChemicalBook. (n.d.). This compound | 54982-83-1.

-

The Fragrance Conservatory. (n.d.). Ethylene dodecanedioate.

-

ECHEMI. (n.d.). 54982-83-1, Ethylene dodecanedioate Formula.

-

ResearchGate. (n.d.). Polyethylene like polymers. Aliphatic polyesters of dodecanedioic acid: 1. Synthesis and properties.

-

ECHEMI. (n.d.). Buy this compound Different Grade from Amitychem.

Sources

- 1. Complete depolymerization of poly(ester- alt -thioether)s under mild conditions into AB functional monomers - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00320E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US11629223B2 - Synthesis of polymers from cyclic diolides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. Sci-Hub. The preparation of macrocyclic polyether‐diester compounds by transesterification including the preparation of two new nitrogen containing diester‐crown compounds / Journal of Heterocyclic Chemistry, 1983 [sci-hub.jp]

- 8. researchgate.net [researchgate.net]

- 9. Ring-Opening Polymerization—An Introductory Review | MDPI [mdpi.com]

- 10. iff.com [iff.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.rsc.org [pubs.rsc.org]

1,4-Dioxacyclohexadecane-5,16-dione chemical structure and CAS number

Prepared by: Gemini, Senior Application Scientist

Introduction

1,4-Dioxacyclohexadecane-5,16-dione, a 16-membered macrocyclic dilactone, is a molecule of significant industrial importance, primarily within the fragrance sector. While its commercial applications are well-established, its structural class—the macrocyclic lactones—represents a cornerstone of therapeutic drug development, encompassing critical antibiotics, antiparasitic agents, and antifungals. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, structure, synthesis, and physicochemical properties.

Aimed at researchers, scientists, and drug development professionals, this document bridges the gap between the compound's industrial use and its scientific context. We will explore its synthesis with a detailed, field-proven protocol, present its spectroscopic signature for unambiguous identification, and discuss its established applications. Furthermore, we will contextualize its structure within the broader field of pharmacologically active macrocycles, offering insights for professionals exploring novel molecular scaffolds.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for research and development. This compound is registered under a specific CAS number and is known by several synonyms in industrial and scientific literature.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 54982-83-1 | [2][3] |

| Molecular Formula | C₁₄H₂₄O₄ | [3] |

| Molecular Weight | 256.34 g/mol | [1][4] |

| Common Synonyms | Zenolide, Ethylene dodecanedioate, Musk C-14, Arova 16 | [2][4] |

| Canonical SMILES | C1CCCCCC(=O)OCCOC(=O)CCCC1 | [5] |

Molecular Structure

The molecule features a 16-membered macrocyclic ring, which includes two ester functionalities (lactone groups) and two ether linkages, classifying it as a dilactide.[4] The large, flexible ring structure is a key determinant of its physical properties, particularly its musk-like odor profile.

To be rendered by a Graphviz engine. A simplified 2D representation of this compound.

Synthesis and Manufacturing

The industrial synthesis of this compound is a robust two-stage process rooted in classic polymer chemistry. The causality behind this choice is driven by the need for high-volume, cost-effective production, which direct macrocyclization reactions often cannot provide due to challenges with high-dilution conditions. The process involves the formation of a linear polyester followed by a controlled depolymerization.[6]

Synthesis Pathway

Synthesis workflow for this compound.

Experimental Protocol (Representative)

This protocol is a self-validating system based on established chemical principles for polyesterification and thermal depolymerization, adapted from patent literature.[6] Purity of the final product should be confirmed via GC-MS and NMR spectroscopy.

Step 1: Polyesterification

-

Apparatus Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: Charge the flask with dodecanedioic acid and a molar excess of ethylene glycol (e.g., 1.5 to 2 equivalents).

-

Reaction: Heat the mixture under a slow stream of nitrogen to 150-170°C.[6] Water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Continue heating until no more water is collected. The resulting viscous liquid is the linear polyester intermediate.

Step 2: Thermal Depolymerization and Purification

-

Apparatus Setup: Transfer the polyester to a distillation apparatus suitable for high vacuum (e.g., a Kugelrohr or short-path distillation setup).

-

Catalyst (Optional): While thermal depolymerization can proceed without a catalyst, transesterification catalysts like tin or titanium compounds can be used.

-

Depolymerization: Heat the polyester under high vacuum (e.g., 0.1 mbar).[6] The temperature is gradually increased, causing the polymer to "unzip" or back-bite, forming the monomeric cyclic dilactone.

-

Collection: The volatile this compound distills over and is collected as a crude product.

-

Purification: The collected distillate can be further purified by washing and/or treatment with activated carbon to yield the final product.[6]

Physicochemical and Spectroscopic Properties

The properties of this compound are well-characterized, reflecting its macrocyclic structure and primary use as a long-lasting fragrance ingredient.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow oily liquid; may solidify at low temperatures. | [4][7] |

| Odor Profile | Soft, delicate musk with sweet, waxy, and red fruit nuances. | [3][4][8][9] |

| Melting Point | ~18 °C | [4][10] |

| Boiling Point | 135 °C @ 0.1 Torr | [10] |

| Density | ~1.04 - 1.06 g/cm³ @ 25°C | [7][11] |

| Water Solubility | Very low (e.g., 75 mg/L @ 20°C) | [5] |

| LogP (Octanol/Water) | ~3.7 | [3] |

| Flash Point | ~178 °F (~81 °C) | [11] |

Spectroscopic Data for Structural Verification

For any research or development application, verifying the structure and purity of the compound is critical.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. Based on its symmetrical structure, the following characteristic signals are expected:

-

A singlet or narrow multiplet around δ 4.2-4.4 ppm corresponding to the four protons of the two equivalent ethylene glycol-derived methylene groups (-O-CH₂-CH₂-O-).

-

A triplet around δ 2.2-2.4 ppm for the four protons on the carbons alpha to the carbonyl groups (-CH₂-C=O).

-

A complex series of multiplets between δ 1.2-1.7 ppm for the remaining sixteen protons of the aliphatic chain. The availability of a reference spectrum from a 300 MHz instrument has been noted in public databases.[1]

-

-

Mass Spectrometry: Electron ionization mass spectrometry provides a distinct fragmentation pattern. PubChem lists LC-ESI-ITFT data with a precursor at m/z 257.1747 ([M+H]⁺) and notable fragments including m/z 213.1486, 167.1432, and 149.1327, which are invaluable for confirming the compound's identity in complex mixtures.[1]

Applications and Scientific Context

Primary Application: Fragrance Industry

The predominant application of this compound is as a synthetic musk in the fragrance industry.[2] Its high molecular weight and low volatility make it an excellent fixative, increasing the tenacity and longevity of perfume compositions.[4] It belongs to the family of macrocyclic musks, which are considered biodegradable alternatives to older polycyclic musk compounds.[6] It is widely used in fine fragrances, personal care products like soaps and shampoos, and household cleaners.[4]

Relevance to Drug Development Professionals

While there is no documented therapeutic application or biological activity for this compound itself, its structural class is of profound importance in medicine. Macrocyclic lactones are privileged scaffolds in drug discovery, renowned for their ability to bind to complex biological targets with high affinity and specificity.[12]

-

Precedent in Medicine: Famous examples include:

-

Erythromycin: A 14-membered macrocyclic lactone that is a cornerstone antibiotic.

-

Ivermectin: A complex macrocyclic lactone widely used as an anthelmintic drug.

-

Tacrolimus: A macrolide lactone used as a potent immunosuppressant.

-

-

Toxicological Profile: Toxicological and dermatological reviews conducted for its use as a fragrance ingredient have shown that it has low acute toxicity, is not mutagenic or genotoxic, and lacks reproductive or developmental toxicity.[13][14][15] This favorable safety profile, while context-dependent, is a positive starting point for considering the scaffold in other biological applications.

For drug development professionals, this compound serves as an example of a readily synthesizable, economically viable macrocycle. Its structure, while optimized for olfaction, could serve as a starting point for library synthesis or as a scaffold for functionalization to explore new biological targets. The lack of existing research into its specific biological activities represents a potentially unexplored area of chemical space.

Safety and Handling

Based on aggregated GHS data, this compound is classified with a warning for being very toxic to aquatic life.[10][16]

-

Precautionary Statements:

-

P273: Avoid release to the environment.[16]

-

P391: Collect spillage.

-

-

Human Health: It is generally not considered irritating in single applications and is not a skin sensitizer at typical exposure levels.[13]

-

Handling: Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses), are recommended. Store in a cool, well-ventilated area away from incompatible materials.

References

- Heck, H. D. (Assignee). (2000). Musk fragrances. U.S. Patent 6,034,052.

-

National Center for Biotechnology Information. (n.d.). Ethylene dodecanedioate. PubChem Compound Database. Retrieved from [Link]

-

Scentspiracy. (n.d.). Musk C14 Zenolide (CAS 54982-83-1). Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). Ethylene dodecanedioate. The Ingredient Directory. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2022, June 30). Ethylene brassylate and zenolide - Evaluation statement. Retrieved from [Link]

-

McGinty, D., et al. (2011). A toxicological and dermatological assessment of macrocyclic lactone and lactide derivatives when used as fragrance ingredients. Food and Chemical Toxicology, 49(Suppl. 1), S1-S21. [Link]

-

The Good Scents Company. (n.d.). ethylene dodecanoate zenolide (IFF). Retrieved from [Link]

-

Belsito, D., et al. (2011). Fragrance material review on ethylene dodecanedioate. Food and Chemical Toxicology, 49(Suppl. 1), S120-S124. [Link]

-

Salvito, D., et al. (2011). Macrocyclic fragrance materials--a screening-level environmental assessment using chemical categorization. Ecotoxicology and Environmental Safety, 74(7), 1880-1887. [Link]

-

ResearchGate. (n.d.). A toxicologic and dermatologic assessment of macrocyclic lactone and lactide derivatives when used as fragrance ingredients. Retrieved from [Link]

-

Molbase. (n.d.). This compound price & availability. Retrieved from [Link]

-

FlavScents. (n.d.). ethylene dodecanoate. Retrieved from [Link]

-

IFF. (n.d.). Zenolide|Fragrance Ingredients. Retrieved from [Link]

-

Tetrahedron. (n.d.). 54982-83-1 | this compound. Retrieved from [Link]

-

ChemBK. (n.d.). 1,3-dioxacyclohexadecane-4,16-dione. Retrieved from [Link]

- Google Patents. (n.d.). US20160060419A1 - Methods and materials for depolymerizing polyesters.

- Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.

- Google Patents. (n.d.). US7501536B2 - Odorant compounds, synthesis method, and uses of said compounds.

-

IFF. (n.d.). Zenolide|Fragrance Ingredients. Retrieved from [Link]

-

PerfumersWorld. (n.d.). Zenolide. Retrieved from [Link]

-

PerfumersWorld. (n.d.). Zenolide. Retrieved from [Link]

Sources

- 1. Ethylene dodecanedioate | C14H24O4 | CID 41270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethylene dodecanedioate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. iff.com [iff.com]

- 4. Musk C14 Zenolide (CAS 54982-83-1) – Premium Synthetic Macrocyclic Musk Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. US6034052A - Musk fragrances - Google Patents [patents.google.com]

- 7. ethylene dodecanoate, 54982-83-1 [thegoodscentscompany.com]

- 8. compoundchem.com [compoundchem.com]

- 9. perfumersworld.com [perfumersworld.com]

- 10. echemi.com [echemi.com]

- 11. ethylene dodecanoate [flavscents.com]

- 12. researchgate.net [researchgate.net]

- 13. A toxicological and dermatological assessment of macrocyclic lactone and lactide derivatives when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fragrance material review on ethylene dodecanedioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. experts.umn.edu [experts.umn.edu]

- 16. This compound | 54982-83-1 [amp.chemicalbook.com]

physical and chemical properties of Ethylene dodecanedioate

An In-Depth Technical Guide to the Physicochemical Properties of Ethylene Dodecanedioate (CAS: 54982-83-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ethylene dodecanedioate (CAS: 54982-83-1), a macrocyclic diester, is a compound of significant industrial importance, primarily utilized as a synthetic musk in the fragrance industry for its persistent, sweet, and musk-like odor profile.[1][2] Beyond its established role in perfumery, its chemical structure as a biodegradable polyester positions it as a molecule of interest for researchers in materials science and drug development. The polyester backbone, formed from ethylene glycol and a long-chain dicarboxylic acid, is analogous to scaffolds being explored for biocompatible and biodegradable polymers in applications such as tissue engineering and controlled drug release systems.[3][4] This guide provides a comprehensive technical overview of the core , its synthesis, analytical characterization, and safety considerations to support advanced research and application development.

Chemical Identity and Nomenclature

Ethylene dodecanedioate is a 16-membered macrocyclic compound containing two ester functional groups. Its formal nomenclature and structural identifiers are crucial for unambiguous scientific communication.

-

IUPAC Name : 1,4-dioxacyclohexadecane-5,16-dione[5]

-

Common Synonyms : Zenolide, Muskonate, Musk C-14, Cyclic ethylene dodecanedioate, Arova 16[2][5][8]

The chemical structure consists of a dodecanedioyl chain cyclized with an ethylene glycol unit.

Caption: Chemical Structure of Ethylene Dodecanedioate.

Physical Properties

Ethylene dodecanedioate is typically a liquid at or slightly above room temperature, with properties that are critical for its formulation in commercial products and for its handling in a laboratory setting.[5]

| Property | Value | Conditions | Source(s) |

| Appearance | Clear viscous liquid / solid; Pale yellow clear oily liquid | 20 °C / Ambient | [6][9] |

| Odor Profile | Natural musk, sweet, waxy, fatty, with animalic notes | - | [6][8] |

| Melting Point | 18.0 °C | - | [7] |

| Boiling Point | 135 °C | at 0.1 Torr | [7] |

| Density | 1.055 - 1.065 g/mL | at 20 °C | [6] |

| Refractive Index | 1.4700 - 1.4800 | at 20 °C | [6] |

| Flash Point | 182 °C | Closed Cup | [6] |

| Vapor Pressure | ~0.0001 hPa | at 25 °C (estimated) | [8] |

| Solubility | Insoluble in water. Soluble in ethanol and methanol. | 25 °C | [6][8] |

| LogP (XLogP3-AA) | 3.6 | Computed | [8] |

Chemical Properties and Reactivity

As a macrocyclic diester, the chemical behavior of Ethylene dodecanedioate is dominated by the ester linkages.

-

Stability : The compound is stable under standard storage conditions. It should be kept in a tightly closed container in a cool, dry place.[6]

-

Hydrolysis : Like all esters, it is susceptible to hydrolysis under either acidic or basic conditions, which would cleave the macrocycle to form ethylene glycol and dodecanedioic acid. The rate of hydrolysis is slow at neutral pH but is accelerated by acids or bases. This property is fundamental to its biodegradability.

-

Incompatibilities : To maintain its integrity, contact with strong acids, strong alkalis, and potent oxidizing agents should be avoided.[10]

-

Hazardous Decomposition : When subjected to combustion, it may decompose to form carbon monoxide and other unidentified organic compounds.[10]

Synthesis and Manufacturing

The industrial synthesis of macrocyclic esters like Ethylene dodecanedioate is a multi-step process designed to favor intramolecular cyclization over intermolecular polymerization. The primary method involves the formation of a linear polyester followed by a catalyzed depolymerization under high vacuum.[3]

Step-by-Step Methodology

-

Polyesterification :

-

Reactants : Dodecanedioic acid and a molar excess of ethylene glycol.

-

Procedure : The reactants are heated together, typically in the range of 150-200 °C.[3] An esterification catalyst may be used.

-

Mechanism : A standard condensation reaction occurs, eliminating water and forming a low-molecular-weight linear polyester, oligo(ethylene dodecanedioate). The excess ethylene glycol ensures the polymer chains are terminated with hydroxyl groups.

-

Causality : This initial step creates the necessary ester linkages. Direct cyclization at this stage is inefficient due to the high concentration of reactive species, which favors linear chain growth.

-

-

Depolymerization and Cyclization :

-

Catalyst : A transesterification catalyst (e.g., tin or titanium compounds) is introduced to the oligoester melt.[11]

-

Conditions : The mixture is heated to a higher temperature (e.g., >230 °C) under high vacuum (e.g., <5 mbar).[11]

-

Mechanism : The catalyst facilitates intramolecular transesterification, or "backbiting," where a terminal hydroxyl group of a polymer chain attacks an ester linkage further down the same chain. This cleaves off a cyclic monomer (Ethylene dodecanedioate).

-

Causality : The high temperature provides the activation energy for depolymerization, while the high vacuum is critical. It continuously removes the volatile cyclic product from the reaction mixture, shifting the equilibrium from the polymer to the ring, thereby preventing re-polymerization and driving the reaction to completion.[11]

-

-

Purification : The distilled product is collected and can be further purified by fractional distillation to achieve the high purity required for fragrance applications.

Caption: General workflow for the synthesis of Ethylene Dodecanedioate.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of Ethylene dodecanedioate. Reference spectra are available in curated databases such as the SpectraBase from John Wiley & Sons, sourced from Aldrich Chemical Company.[5]

Protocol: Standard Analytical Workflow

-

Sample Preparation : As the compound is a liquid or low-melting solid, it can typically be analyzed neat for IR spectroscopy (capillary cell) or dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For GC-MS, dilution in a volatile solvent like dichloromethane or hexane is appropriate.

-

Instrumentation : Standard laboratory spectrometers (FTIR, 300-500 MHz NMR, GC-MS) are sufficient.

-

Data Acquisition & Interpretation : Acquire spectra and compare against reference data or interpret based on characteristic chemical shifts and fragmentation patterns.

Caption: A typical analytical workflow for compound identification.

Expected Spectral Features

-

Infrared (IR) Spectroscopy : The most prominent feature in its IR spectrum is a strong absorption band around 1735 cm⁻¹ , characteristic of the C=O (ester) stretching vibration. Additional peaks in the 2850-2950 cm⁻¹ region correspond to C-H stretching of the methylene groups, and strong bands around 1150-1250 cm⁻¹ are due to the C-O stretching of the ester linkages.[5]

-

¹H NMR Spectroscopy : Due to the molecule's symmetry, the proton NMR spectrum is relatively simple.

-

A singlet is expected around 4.2-4.3 ppm for the four protons of the ethylene glycol moiety (-O-CH₂-CH₂-O-).

-

A triplet around 2.2-2.3 ppm corresponds to the four protons alpha to the carbonyl groups (-CH₂-COO-).

-

A series of multiplets between 1.2-1.7 ppm will represent the remaining 16 protons of the central methylene groups in the dodecanedioate chain.

-

-

¹³C NMR Spectroscopy :

-

A peak around 174 ppm for the ester carbonyl carbons (C=O).

-

A signal around 63 ppm for the carbons of the ethylene glycol unit (-O-CH₂-).

-

Signals between 24-35 ppm for the various methylene carbons (-CH₂-) in the long aliphatic chain.

-

-

Mass Spectrometry (MS) : Under electron impact (EI) ionization, the molecular ion peak (M⁺) would be observed at m/z = 256 .[7] The fragmentation pattern would be characteristic of a long-chain diester, involving cleavages alpha to the carbonyl groups and rearrangements like the McLafferty rearrangement, leading to a series of fragment ions. Common fragments observed in its GC-MS data include ions at m/z = 98, 86, 55, and 41.[5]

Applications and Relevance in Research

Primary Application: Fragrance Industry

Ethylene dodecanedioate is highly valued as a macrocyclic musk, providing a soft, clean, and persistent base note to a wide variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[4][7] Its synthesis allows for a consistent and cost-effective alternative to naturally derived musks.

Relevance for Drug Development and Materials Science

While not a therapeutic agent itself, the structure of Ethylene dodecanedioate is highly relevant to researchers in advanced materials and drug delivery for several reasons:

-

Biodegradable Polyesters : The compound is a monomer for, and can be derived from, a biodegradable aliphatic polyester. Research into similar polyesters, such as those made from sebacic acid or dodecanedioic acid with glycerol or other diols, is a burgeoning field.[3] These polymers are being investigated for creating biocompatible scaffolds for tissue engineering, implantable medical devices, and as matrices for the sustained release of drugs.[3]

-

Model Compound : As a well-characterized, high-purity macrocycle, it can serve as a model compound for studying the enzymatic and hydrolytic degradation kinetics of polyester-based biomaterials.

-

Ring-Opening Polymerization (ROP) : Ethylene dodecanedioate can, in principle, undergo ROP to form high-molecular-weight linear polyesters. This "monomer-to-polymer" pathway is a key strategy in creating well-defined biomaterials. Studying the ROP of this and related macrocycles provides fundamental insights into polymer chemistry that can be applied to the design of novel drug delivery vehicles.[11]

Safety, Toxicology, and Environmental Fate

A thorough understanding of the safety and environmental profile is essential for responsible handling and application.

| Parameter | Result | Guideline/Species | Source(s) |

| GHS Classification | Warning : H400 - Very toxic to aquatic life | ECHA C&L Inventory | [5][7] |

| Acute Oral Toxicity | LD50 = 4,500 mg/kg | Rat | [4] |

| Acute Dermal Toxicity | LD50 ≥ 5,000 mg/kg | Rabbit | [4] |

| Skin Irritation | Non-irritating | Rabbit | [4] |

| Eye Irritation | Non-irritating | Rabbit | [4] |

| Skin Sensitization | Not a sensitizer | Guinea Pig | [4] |

| Biodegradability | Readily biodegradable | - | [4] |

Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area. Use local exhaust ventilation if there is a risk of generating mists or aerosols.

-

Personal Hygiene : Follow good manufacturing practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber).

-

Spill Management : In case of a spill, contain the material using sand or an inert absorbent. Prevent entry into waterways, as the material is toxic to aquatic life.[7] Dispose of waste according to local environmental regulations.

References

-

PubChem. (n.d.). Ethylene dodecanedioate. National Center for Biotechnology Information. Retrieved from [Link]

-

Dove, A. P., & Sneddon, J. R. (2018). From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones. Angewandte Chemie International Edition, 57(48), 15638-15640. Available at: [Link]

-

Supporting Information for publication. (n.d.). Retrieved from [Link]

-

Regina, A., & Pascual, A. (2017). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 9(12), 673. Available at: [Link]

-

Ventura, S.L. (n.d.). ETHYLENE DODECANEDIOATE. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Depolymerization of polyesters by a binuclear catalyst for plastic recycling. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Highly Stable Heterometallic Catalysts for Polyester Depolymerization and Polymerization at High Temperatures. Retrieved from [Link]

-

Plastics Engineering. (2024). MacroCycle's Molecular Approach to PET and Polyester Recycling. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029594). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Catalytic depolymerization of polyester plastics toward closed-loop recycling and upcycling. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethylene dodecanoate zenolide (IFF). Retrieved from [Link]

-

FlavScents. (n.d.). ethylene dodecanoate. Retrieved from [Link]

-

Belsito, D., et al. (2011). Fragrance material review on ethylene dodecanedioate. Food and Chemical Toxicology, 49 Suppl 1, S120-S124. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). Ethylene dodecanedioate. Retrieved from [Link]

-

Scentree. (n.d.). Ethylene dodecanedioate (CAS 54982-83-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

CORE. (2009). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

Sources

- 1. ethylene dodecanoate, 54982-83-1 [thegoodscentscompany.com]

- 2. Ethylene dodecanedioate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragrance material review on ethylene dodecanedioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethylene dodecanedioate | C14H24O4 | CID 41270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ETHYLENE DODECANEDIOATE [ventos.com]

- 7. echemi.com [echemi.com]

- 8. scent.vn [scent.vn]

- 9. ethylene dodecanoate [flavscents.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,4-Dioxacyclohexadecane-5,16-dione

Introduction

1,4-Dioxacyclohexadecane-5,16-dione, a macrocyclic dilactone with the molecular formula C₁₄H₂₄O₄ and a molecular weight of 256.34 g/mol , is a molecule of significant interest in the fields of fragrance chemistry and materials science.[1] Its sixteen-membered ring structure, containing two ester functional groups, imparts unique physicochemical properties that are a subject of ongoing research. A thorough understanding of its molecular structure and purity is paramount for its application, and this is primarily achieved through a comprehensive analysis of its spectroscopic data.

This technical guide provides a detailed exploration of the spectroscopic signature of this compound, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The subsequent sections will delve into the theoretical underpinnings of each technique, present predicted and experimental data, and offer in-depth analysis to elucidate the relationship between the molecule's structure and its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical techniques used to characterize such macrocyclic compounds.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the carbon and oxygen atoms is provided to facilitate the discussion of the NMR and mass spectrometry data.

Sources

Part 1: Unveiling Zenolide: A Profile of a Macrocyclic Dilactone

An In-Depth Technical Guide to Zenolide and its Potential as a Monomer for Advanced Polyester Synthesis

This guide provides a comprehensive technical overview of Zenolide, a macrocyclic dilactone, and explores its theoretical potential as a monomer for the synthesis of novel biodegradable polyesters. While Zenolide is commercially established in the fragrance industry, its application in polymer chemistry, particularly for biomedical applications, represents a frontier of materials science. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new monomers for advanced drug delivery systems.

Zenolide®, a commercial product of International Flavors & Fragrances (IFF), is chemically known as 1,4-dioxacyclohexadecane-5,16-dione.[1][2] It is a 16-membered macrocyclic lactide belonging to the family of aliphatic polyester derivatives.[1] This synthetic musk is valued in the fragrance industry for its soft, delicate, and slightly fruity musk scent.[2][3]

Chemical and Physical Properties

A thorough understanding of Zenolide's properties is crucial for evaluating its potential as a monomer.

| Property | Value | Source |

| CAS Number | 54982-83-1 | [2][3] |

| Chemical Formula | C₁₄H₂₄O₄ | [3] |

| Molecular Weight | 256.2 g/mol | [3] |

| Appearance | Colorless liquid to solid | [2][4] |

| Melting Point | 16.7°C | |

| Boiling Point | 337.3°C | [2] |

| Water Solubility | 75 mg/L at 20°C | |

| Log P | 3.7 | [3] |

Table 1: Physicochemical Properties of Zenolide.

The structure of Zenolide, a 16-membered ring containing two ester linkages, is the key to its potential for polymerization.[1]

Caption: Chemical structure of Zenolide (this compound).

Part 2: Polyester Synthesis via Ring-Opening Polymerization (ROP)

Aliphatic polyesters are a cornerstone of biodegradable polymers for biomedical applications, with well-established examples including polylactide (PLA), poly(lactide-co-glycolide) (PLGA), and polycaprolactone (PCL).[5] These polymers are prized for their biocompatibility and tunable degradation profiles.[6] The primary method for synthesizing high molecular weight polyesters from cyclic ester monomers (lactones) is Ring-Opening Polymerization (ROP).[7]

The Mechanism of Ring-Opening Polymerization

ROP is a chain-growth polymerization where a cyclic monomer is opened to form a linear polymer.[8] The driving force for this reaction is often the release of ring strain in the monomer.[7] ROP can be initiated by cationic, anionic, or coordination-insertion mechanisms.[9]

Caption: Generalized workflow of Ring-Opening Polymerization.

For the polymerization of lactones like Zenolide, metal-based catalysts such as tin(II) octoate are commonly employed, proceeding via a coordination-insertion mechanism. Enzymatic catalysis using lipases is also a viable and greener alternative.[10]

Hypothetical Synthesis of Poly(Zenolide)

While there is no published data on the polymerization of Zenolide for biomedical applications, we can extrapolate a potential synthetic protocol based on established methods for other macrocyclic lactones.

Experimental Protocol: Ring-Opening Polymerization of Zenolide

-

Monomer and Catalyst Preparation:

-

Dry Zenolide monomer under vacuum at a temperature above its melting point (e.g., 25-30°C) for 24 hours to remove any residual water.

-

Prepare a stock solution of the catalyst (e.g., tin(II) octoate in anhydrous toluene).

-

-

Polymerization:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the purified Zenolide monomer.

-

Heat the flask to the desired reaction temperature (typically between 100-140°C) to ensure the monomer is in a molten state.

-

Inject the catalyst solution into the molten monomer with vigorous stirring. The monomer-to-catalyst ratio will determine the final molecular weight of the polymer.

-

Allow the polymerization to proceed for a predetermined time (ranging from a few hours to several days), depending on the desired conversion and molecular weight. The viscosity of the reaction mixture will increase as the polymerization progresses.

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature. The resulting polymer will be a solid or a highly viscous liquid.

-

Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane or chloroform).

-

Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol or hexane). This step removes unreacted monomer and catalyst residues.

-

Collect the precipitated polymer by filtration and dry it under vacuum at a temperature below its glass transition temperature until a constant weight is achieved.

-

Part 3: Potential Properties and Applications of Poly(Zenolide) in Drug Delivery

The properties of a hypothetical Poly(Zenolide) would be dictated by its molecular weight, crystallinity, and the long aliphatic chain of the Zenolide monomer.

Predicted Properties

-

Biodegradability and Biocompatibility: As an aliphatic polyester, Poly(Zenolide) is expected to be biodegradable through hydrolysis of its ester bonds.[6] The degradation products would be the monomer or its linear hydroxy acid form, which would need to be assessed for biocompatibility.

-

Mechanical Properties: The long, flexible aliphatic chain within the Zenolide monomer unit would likely result in a polymer with a low glass transition temperature and elastomeric properties, similar to polycaprolactone.

-

Drug Encapsulation: The hydrophobic nature of Poly(Zenolide) would make it a suitable candidate for the encapsulation of hydrophobic drugs, a common application for biodegradable polyesters in drug delivery.

Potential Drug Delivery Applications

Drawing parallels with established biodegradable polyesters, Poly(Zenolide) could be explored for various drug delivery systems:

-

Nanoparticles and Microspheres: For controlled release of therapeutic agents.[5] The formulation of nanoparticles from biodegradable polyesters is a well-established technique for improving drug bioavailability and providing targeted delivery.[11]

-

Injectable Implants: The elastomeric nature of the polymer could be advantageous for developing in-situ forming implants for sustained drug release.

-

Electrospun Scaffolds: For applications in tissue engineering and regenerative medicine, where the scaffold can provide mechanical support and release bioactive molecules.

Caption: Logical flow from Poly(Zenolide) properties to applications.

Part 4: Future Directions and Conclusion

The exploration of Zenolide as a monomer for polyester synthesis presents an exciting opportunity for the development of new biomaterials. While this guide provides a theoretical framework, extensive experimental validation is required. Future research should focus on:

-

Optimizing the polymerization of Zenolide to achieve high molecular weight polymers with controlled properties.

-

Characterizing the physicochemical and mechanical properties of Poly(Zenolide).

-

Evaluating the in vitro and in vivo biocompatibility and biodegradability of the polymer and its degradation products.

-

Assessing the drug encapsulation and release kinetics for various therapeutic agents.

References

-

Musk C14 Zenolide (CAS 54982-83-1) - Scentspiracy. (n.d.). Retrieved from [Link]

-

Zenolide|Fragrance Ingredients - IFF. (n.d.). Retrieved from [Link]

-

Zenolide (IFF) - The Perfumers Apprentice. (n.d.). Retrieved from [Link]

-

Ethylene brassylate and zenolide - Evaluation statement. (2022, June 30). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

-

Zenolide D IFF - Discover this Clean and Fruity Musk - Perfume Extract. (n.d.). Retrieved from [Link]

- Chasin, M., & Langer, R. (Eds.). (1990). Biodegradable Polymers as Drug Delivery Systems. Marcel Dekker.

-

The Advancement of Biodegradable Polyesters as Delivery Systems for Camptothecin and Its Analogues—A Status Report. (2021). International Journal of Molecular Sciences, 22(16), 8886. [Link]

- Biodegradable Polymers and their Role in Drug Delivery Systems. (2018). Biomedical Research and Clinical Practice, 3(1).

- Biodegradable Polymers as Drug Delivery Systems. (2021).

- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (2015). Polymers, 7(8), 1513-1552.

- Recent Advances in the Enzymatic Synthesis of Polyester. (2022). Polymers, 14(19), 4075.

-

2.8: Ring-Opening Polymerization. (2021, September 12). Chemistry LibreTexts. Retrieved from [Link]

-

Ring Opening Polymerisation. (2020, July 11). [Video]. YouTube. Retrieved from [Link]

-

Ring Opening Polymerization (ROP). (2024, February 4). [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Musk C14 Zenolide (CAS 54982-83-1) – Premium Synthetic Macrocyclic Musk Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. Perfumers Apprentice - Zenolide (IFF) ** [shop.perfumersapprentice.com]

- 3. iff.com [iff.com]

- 4. perfumeextract.co.uk [perfumeextract.co.uk]

- 5. biomedres.us [biomedres.us]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Introduction: The Critical Role of Thermal Analysis in the Development of Macrocyclic Lactone-Based Pharmaceuticals

An In-Depth Technical Guide to the Thermal Properties of 1,4-Dioxacyclohexadecane-5,16-dione for Pharmaceutical Research and Development

Macrocyclic lactones represent a structurally diverse class of molecules with significant applications in the pharmaceutical industry. They are the active components in a range of antiparasitic drugs and have also been investigated for their immunosuppressive properties.[1][2][3] The formulation of these active pharmaceutical ingredients (APIs) into stable, safe, and effective drug products is a paramount challenge in pharmaceutical development. A thorough understanding of the API's physical and chemical properties is fundamental to this process, with thermal properties being of particular importance.

This technical guide provides a comprehensive overview of the known thermal properties of this compound (also known as Ethylene dodecanedioate or Zenolide), a representative macrocyclic dilactone. The thermal behavior of a compound dictates its stability under various storage and processing conditions, influences its bioavailability, and is a key determinant in its compatibility with pharmaceutical excipients.[4][5] In preformulation studies, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for predicting the stability of the final drug product, thereby mitigating risks of costly formulation failures and ensuring therapeutic efficacy and safety.[6][7]

This guide is intended for researchers, scientists, and drug development professionals, offering both a consolidation of existing data and a practical framework for the experimental characterization of this and similar macrocyclic compounds.

Physicochemical and Thermal Characteristics of this compound

This compound is a 16-membered macrocyclic dilactone. Its fundamental physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Ethylene dodecanedioate, Zenolide, Musk C-14 | [8][9] |

| CAS Number | 54982-83-1 | [8][9] |

| Molecular Formula | C₁₄H₂₄O₄ | [8] |

| Molecular Weight | 256.34 g/mol | [8] |

| Appearance | Colorless to pale yellowish oily liquid; can solidify at colder temperatures. | [10] |

Table 2: Thermal Properties of this compound

| Thermal Property | Value | Remarks | Source(s) |

| Melting Point | 18.0 °C | Solidifies at colder temperatures. | [11][12] |

| Boiling Point | 337.30 °C at 1,013 hPa (calculated) 135 °C at 0.1 Torr | The significant variation is due to the difference in pressure. | [11][13] |

| Flash Point | 81.11 °C (TCC) 239.1 °C | Discrepancy in reported values may be due to different measurement methods. | [10][11][14] |

| Auto-ignition Temperature | 395 °C at 1,013 hPa | Provides an indication of the upper limit of thermal stability in the presence of air. | [13] |

| Heat Capacity | Data not available | For many organic molecules and pharmaceutical excipients, heat capacity values typically range from 1 to 2 J/g·K. Experimental determination via DSC is recommended. | [15] |

| Thermal Conductivity | Data not available | Esters generally have low thermal conductivity, typically in the range of 0.1 to 0.2 W/m·K. This property is important for heat transfer calculations during processing. | [16][17] |

Experimental Determination of Thermal Properties: Methodologies and Interpretation

To address the gaps in the existing data and to ensure the quality and consistency of pharmaceutical materials, direct experimental measurement of thermal properties is essential. DSC and TGA are the cornerstone techniques for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying phase transitions such as melting, crystallization, and glass transitions, and for determining the heat capacity of a material.[7] In the context of drug development, DSC is crucial for assessing the purity of an API, studying polymorphism, and, critically, for screening for potential drug-excipient incompatibilities.[6] An interaction between a drug and an excipient can be identified by the appearance of new thermal events, or shifts in the melting endotherms of the individual components in the DSC thermogram of their physical mixture.[4][5]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material due to volatilization during the analysis.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for instance, -20 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point, for example, 50 °C.

-

A nitrogen purge gas at a flow rate of 20-50 mL/min is typically used to maintain an inert atmosphere.

-

-

Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the onset temperature and the peak of the melting endotherm, as well as the enthalpy of fusion (ΔHfus) by integrating the peak area.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This technique is essential for determining the thermal stability and decomposition profile of a material. It can quantify the loss of volatiles, such as water or residual solvents, and identify the temperature at which significant degradation begins.[6][15] For a pharmaceutical ingredient, this information is vital for establishing appropriate drying conditions, processing temperatures, and storage recommendations to ensure long-term stability.

-

Sample Preparation: Place a slightly larger sample, typically 5-10 mg, of this compound into a TGA crucible (ceramic or platinum).

-

Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature, for example, 600 °C, at a constant heating rate of 10 °C/min.

-

The analysis is typically run under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative degradation.

-

-

Data Analysis: The resulting plot of mass versus temperature is analyzed to identify the onset temperature of decomposition, which is a key indicator of the material's thermal stability.

Conclusion and Future Outlook

This compound possesses a defined melting point and its boiling point varies significantly with pressure, which is typical for compounds of this nature. Its high auto-ignition temperature suggests good thermal stability. However, this guide also highlights the absence of publicly available experimental data for key thermal parameters such as heat capacity and thermal conductivity. For a comprehensive understanding of its behavior in pharmaceutical processing and formulation, the experimental determination of these properties, along with detailed DSC and TGA characterization, is strongly recommended. The protocols outlined herein provide a robust starting point for such investigations. A complete thermal profile will enable formulators to confidently select compatible excipients, define stable processing parameters, and ultimately develop safe and effective drug products based on this and other macrocyclic lactones.

References

-

Gombás, A., et al. (2019). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. Journal of Pharmaceutical and Biopharmaceutical Research, 1(4). Available at: [Link]

-

Jain, A. (2019). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. Acta Scientific Pharmaceutical Sciences, 3(11), 108-111. Available at: [Link]

-

International Flavors & Fragrances. (2019). SAFETY DATA SHEET: ZENOLIDE. Available at: [Link]

-

The Fragrance Conservatory. Ethylene dodecanedioate. Available at: [Link]

-

Sun, C. C., et al. (2018). Thermal properties of compacted pharmaceutical excipients. International Journal of Pharmaceutics, 536(1), 266-273. Available at: [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

-

Gajera, B. Y., et al. (2013). DRUG EXCIPIENT COMPATIBILITY STUDIES USING THERMAL METHODS. PharmaTutor, 1(1), 39-48. Available at: [Link]

-

Matmatch. Thermal Conductivity of Esters - Table. Available at: [Link]

-

Hangzhou FandaChem Co.,Ltd. ETHYLENE DODECANEDIOATE. Available at: [Link]

- Google Patents. (n.d.). DE69530616T2 - MACROCYCLIC LACTON COMPOUNDS AND METHOD FOR THE PRODUCTION THEREOF.

-

Singh, R., et al. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega, 6(39), 25686–25694. Available at: [Link]

-

PubChem. Ethylene dodecanedioate. Available at: [Link]

-

Lifschitz, A., et al. (2015). Chemical structure of the main marketed macrocyclic lactone anthelmintics. ResearchGate. Available at: [Link]

-

Plumb, D. C. (2018). MACROCYCLIC LACTONES. In Plumb's Veterinary Drug Handbook. Available at: [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Macrocyclic lactones chemical review. Available at: [Link]

-

The Good Scents Company. ethylene dodecanoate zenolide (IFF). Available at: [Link]

-

MOLBASE. This compound price & availability. Available at: [Link]

-

Wang, Y., et al. (2022). Thermal Conductivity of the Binary Mixtures of N-Heptane and Fatty Acid Esters: Measurement and Correlation. Molecules, 27(23), 8205. Available at: [Link]

-

Barbera, M. C., et al. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Materials, 14(16), 4683. Available at: [Link]

-

Sari, A., & Al-Ahmed, A. (2021). The Thermal Properties of the Synthesized Esters before and after EG Adding. ResearchGate. Available at: [Link]

-

The Fragrance Conservatory. Ethylene dodecanedioate. Available at: [Link]

-

Vakhitova, L. N., et al. (2022). Macrocyclic Ionic Liquids with Amino Acid Residues: Synthesis and Influence of Thiacalix[14]arene Conformation on Thermal Stability. Molecules, 27(19), 6296. Available at: [Link]

-

Dusek, K. (2017). Volume Phase Transition in Gels: Its Discovery and Development. Gels, 3(4), 44. Available at: [Link]

-

Xenocs. (n.d.). Mimicking nature: a shear-induced phase transition in poly(ethylene oxide). Available at: [Link]

-

Pulido, A., et al. (2013). Phase transition between cubic and monoclinic polymorphs of the tetracyanoethylene crystal: the role of temperature and kinetics. CrystEngComm, 15(40), 8097-8105. Available at: [Link]

Sources

- 1. DE69530616T2 - MACROCYCLIC LACTON COMPOUNDS AND METHOD FOR THE PRODUCTION THEREOF - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. biomedres.us [biomedres.us]

- 5. biomedres.us [biomedres.us]

- 6. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Ethylene dodecanedioate | C14H24O4 | CID 41270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 54982-83-1 [amp.chemicalbook.com]

- 10. ethylene dodecanoate, 54982-83-1 [thegoodscentscompany.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. finefrag.com [finefrag.com]

- 14. scent.vn [scent.vn]

- 15. Thermal properties of compacted pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. matmake.com [matmake.com]

- 17. mdpi.com [mdpi.com]

solubility of 1,4-Dioxacyclohexadecane-5,16-dione in common solvents

An In-depth Technical Guide to the Solubility of 1,4-Dioxacyclohexadecane-5,16-dione

Introduction

This compound (CAS No. 54982-83-1), a 16-membered macrocyclic lactide, is a molecule of significant interest in the fields of perfumery and materials science.[1] Also known by trade names such as Zenolide or Musk C-14, its distinct, soft musk scent has cemented its role as a key component in modern fragrance formulations.[1][2][3] For researchers, formulation chemists, and drug development professionals, a thorough understanding of a compound's solubility is a foundational requirement. It dictates the choice of solvent systems for analytical studies, dictates the feasibility of formulations, and influences reaction kinetics in synthetic applications.

This guide provides a comprehensive technical overview of the solubility of this compound. Moving beyond a simple recitation of data, we will explore the physicochemical properties that govern its solubility, present available quantitative data, and provide a robust, field-proven protocol for its empirical determination. This document is designed to equip the scientist with both the theoretical framework and the practical methodology required to effectively work with this versatile macrocycle.

Part 1: Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a molecule is not an arbitrary characteristic; it is a direct consequence of its structure, polarity, size, and intermolecular forces. An analysis of the key physicochemical properties of this compound provides a strong predictive foundation for its behavior in various solvents.

The molecule's large, nonpolar hydrocarbon backbone, punctuated by two ester functional groups, is the primary determinant of its solubility profile. The calculated LogP (a measure of lipophilicity) of approximately 3.6 indicates a strong preference for nonpolar, lipophilic environments over aqueous ones.[2][4] The Topological Polar Surface Area (TPSA) of 52.6 Ų, derived from the oxygen atoms in the ester groups, suggests a modest capacity for polar interactions, such as hydrogen bonding with protic solvents.[5] However, the influence of the large, nonpolar carbocyclic ring dominates, rendering the molecule overwhelmingly hydrophobic.

| Property | Value | Source(s) |

| CAS Number | 54982-83-1 | [3][5][6] |

| Molecular Formula | C₁₄H₂₄O₄ | [3][4][5] |

| Molecular Weight | 256.34 g/mol | [3][4][5] |

| Appearance | Pale yellow or water-white oily liquid | [1][7] |

| LogP | ~3.6 | [2][4] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Vapor Pressure | 0.028 Pa @ 25°C | [1][2] |

The relationship between these molecular properties and solubility can be visualized as follows:

Figure 1: Relationship between molecular properties and solubility.

Part 2: Quantitative Solubility Data in Common Solvents

Empirical data confirms the theoretical predictions. This compound exhibits good to excellent solubility in common organic solvents, particularly those with low to moderate polarity. Its aqueous solubility is, as expected, very limited. It is important to note the variability in reported aqueous solubility values, which can stem from differences in experimental methods (e.g., estimation vs. shake-flask) and conditions (temperature, pH).

| Solvent | Solvent Type | Solubility (g/L) | Temperature (°C) | Source(s) |

| Water | Polar Protic | 0.0054 | 25 (est.) | [7] |

| 0.075 | 20 | [2] | ||

| 6.2 | 25 | [5] | ||

| Methanol | Polar Protic | 103.89 | 25 | [4] |

| Ethanol | Polar Protic | 78.71 | 25 | [4] |

| Isopropanol | Polar Protic | 64.47 | 25 | [4] |

| Propylene Glycol | Polar Protic | Slightly Soluble | Not Specified | [7] |

| Fixed Oils | Nonpolar | Soluble | Not Specified | [7] |